![molecular formula C8H11NO B1628269 4-Propoxypyridine CAS No. 75124-98-0](/img/structure/B1628269.png)
4-Propoxypyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives has been studied extensively. For instance, an inverse hydroboration of pyridine with a diboron compound and a proton source has been realized under simple basic and catalyst-free conditions . This process enables a simple and efficient method for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives .Scientific Research Applications
1. Plant Growth Research
4-Propoxypyridine, among other compounds, is used in physiological plant research. It serves as an inhibitor of cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism related to phytohormones and sterols. This impacts cell division, elongation, and senescence in plants (Grossmann, 1990).
2. Analytical Chemistry
In the field of analytical chemistry, derivatives of this compound, like 4-aminoantipyrine, are used for the colorimetric determination of propoxur in pesticide formulations and water samples. This method is based on the alkaline hydrolysis of pesticides (Venkateswarlu & Seshaiah, 1995).
3. Neurological Disorders
Research has explored the effects of 4-aminopyridine, a compound related to this compound, in the context of multiple sclerosis. It is found to improve symptoms in some patients, potentially due to its effects on synaptic transmission and muscle twitch tension (Smith, Felts & John, 2000).
4. Alzheimer's Disease Research
N-Propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine), a compound related to this compound, has shown potential in the treatment of Alzheimer's disease due to its cholinomimetic properties and enhancement of adrenergic mechanisms (Klein et al., 1996).
5. Mass Spectrometry Research
Isomeric propoxypyridines, including this compound, have been studied for their dissociation reactions in mass spectrometry. This research provides insights into the mechanistic aspects of these reactions, crucial for analytical applications (Molenaar‐Langeveld, Gremmen, Ingemann & Nibbering, 2000).
6. Solar Cell Research
In the development of dye-sensitized solar cells, 2-Methyl-4-propoxypyridine has been used as an additive. Its addition influences the recombination rate at interfaces and shifts the band edge of TiO2, impacting the open-circuit photovoltage of solar cells (Yin et al., 2007).
7. Cognitive Disorders
Studies on compounds like ABT-089, derived from this compound, show positive effects in rodent and primate models for cognitive enhancement. This class of compounds targets nicotinic acetylcholine receptors, suggesting potential treatments for cognitive disorders (Lin et al., 1997).
Future Directions
The future directions in the study of “4-Propoxypyridine” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Advances in techniques such as directed evolution could also open up new possibilities for the development of novel pyridine derivatives .
properties
IUPAC Name |
4-propoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-7-10-8-3-5-9-6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXXIBSFLIDCPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563910 | |
Record name | 4-Propoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75124-98-0 | |
Record name | 4-Propoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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